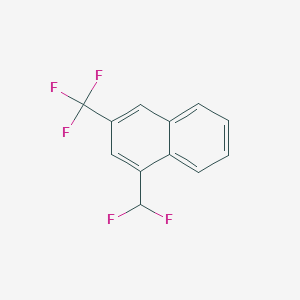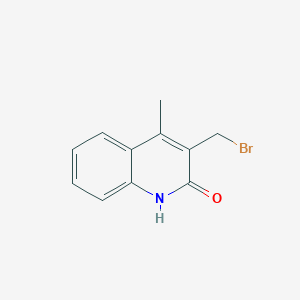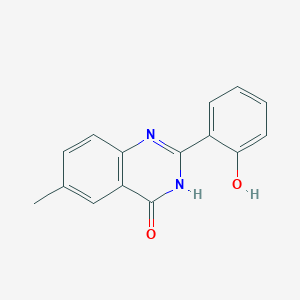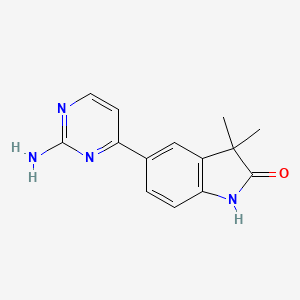
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring fused to an indolinone structure, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one typically involves the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. The intermediate compound is then cyclized to form the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production efficiency .
化学反応の分析
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain protein kinases, which are involved in cell signaling pathways related to cancer and other diseases .
類似化合物との比較
Similar Compounds
Similar compounds include other derivatives of 2-aminopyrimidine and indolinone, such as:
- 2-(2-Aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Uniqueness
What sets 5-(2-Aminopyrimidin-4-yl)-3,3-dimethylindolin-2-one apart is its unique combination of the pyrimidine and indolinone structures, which confer distinct biological activities. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for drug development and other scientific applications .
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
5-(2-aminopyrimidin-4-yl)-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C14H14N4O/c1-14(2)9-7-8(3-4-11(9)17-12(14)19)10-5-6-16-13(15)18-10/h3-7H,1-2H3,(H,17,19)(H2,15,16,18) |
InChIキー |
IFJRPHLDAMPQRG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)C3=NC(=NC=C3)N)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)

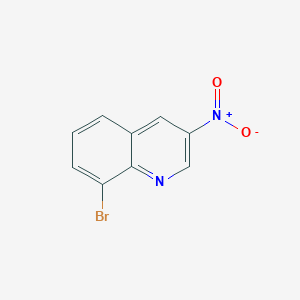
![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)
